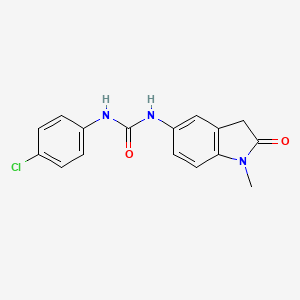

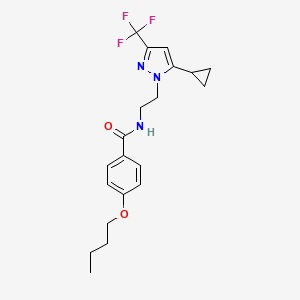

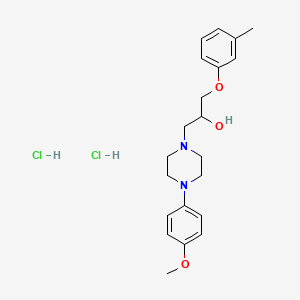

![molecular formula C7H10ClN3O2 B2637731 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride CAS No. 2243508-27-0](/img/structure/B2637731.png)

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride” is a chemical compound that is part of the pyrazolo[1,5-a]pyrimidine family . It is an attractive scaffold for designing biologically active compounds .

Synthesis Analysis

The synthesis of this compound can be achieved through a highly enantioselective rhodium-catalyzed reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines . This method provides an efficient approach for the synthesis of the powerful BTK inhibitor, zanubrutinib .Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclic core that can exist in syn and anti-configurations . The syn-configuration is conformationally stable, while the anti-configuration represents a conformationally labile system .Chemical Reactions Analysis

The most obvious way to obtain such compounds is to reduce pyrazolopyrimidines with complex hydrides, because the pyrimidine ring is reduced in preference over the pyrazole ring . The presence of substituents at positions five and seven of pyrazolo[1,5-a]pyrimidines complicates the set of reaction products but makes it more attractive for medicinal chemistry because four possible stereoisomers can be formed during reduction .Physical And Chemical Properties Analysis

The compound appears as a white crystalline powder . It has a molecular formula of C8H10N2O2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Pyrimidine Derivatives : A study detailed the synthesis of pyrimido[1,2:2′,3′]pyrazolo[1,5-a]pyrimidines, introducing a new ring system through reactions with acetylacetone and ethyl acetoacetate to yield corresponding derivatives. This showcases the compound's role in creating novel pyrimidine structures (Elnagdi, Sallam, & Ilias, 1975).

Carboxamide Synthesis : Another research focused on developing synthesis methods for 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides, further expanding the chemical utility and synthetic applications of pyrazolo[1,5-c]pyrimidine derivatives (Lombar et al., 2014).

Electrochemical Studies : Electrochemical oxidation studies of related compounds, such as oxipurinol (a derivative), at pyrolytic graphite electrodes were conducted, revealing complex oxidation mechanisms and potential applications in electrochemical sensors or oxidation processes (Dryhurst, 1976).

Pyrazole-Based Pyrimidine Scaffolds : Research on the synthesis of pyrazole-based pyrimidine scaffolds indicated their potential in drug design, highlighting the compound's relevance in pharmaceutical chemistry and the development of therapeutics (Ajani et al., 2019).

Condensation Reactions

- Condensation with Itaconic Acid and Maleic Anhydride : Studies on the condensation reactions of substituted 5-amino-4-arylpyrazoles with itaconic acid demonstrated the formation of substituted tetrahydropyrazolo[1,5-a]pyrimidines, illustrating the compound's role in forming heterocyclic structures with potential application in materials science and organic synthesis (Filimonov et al., 2013).

Wirkmechanismus

While the exact mechanism of action of this compound is not explicitly mentioned in the search results, it is noted that it has been used in the synthesis of the powerful BTK inhibitor, zanubrutinib . This suggests that it may have potential applications in the treatment of diseases where BTK is a target.

Zukünftige Richtungen

The significant potential of trans-configured tetrahydropyrazolo[1,5-a]pyrimidines for the development of active small molecules is indicated . They possess structural lability due to the low energy of the conformational transition, which gives them the ability to adjust to the active site of the desired target . This suggests that they could be further explored for their potential in drug development.

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-3-8-6-1-2-9-10(6)4-5;/h1-2,5,8H,3-4H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCSPFYULJTJHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C(=CC=N2)N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

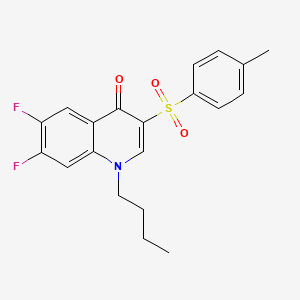

![N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2637661.png)

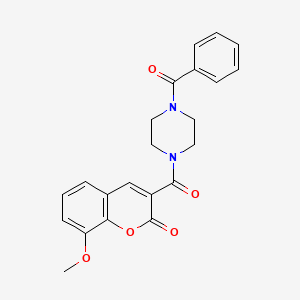

![methyl 4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2637663.png)

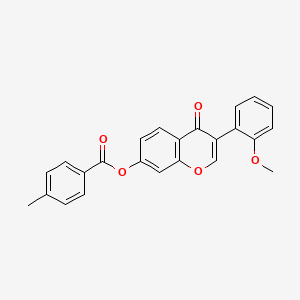

![5-chloro-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2637668.png)

![(1,5-Dimethylpyrazol-3-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2637670.png)